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2-(2-Hydroxypropoxy)isoindoline-1,3-dione

Cat. No.: B3259728
CAS No.: 32380-70-4
M. Wt: 221.21 g/mol
InChI Key: YRSCUJZERMIHAJ-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Isoindoline-1,3-dione Scaffold

The isoindoline-1,3-dione scaffold, also known as phthalimide (B116566), has a rich and complex history in medicinal chemistry. Initially utilized in organic synthesis, its biological significance became profoundly evident with the discovery of thalidomide (B1683933) in the 1950s. While notorious for its tragic teratogenic effects, thalidomide's potent immunomodulatory and anti-angiogenic properties paved the way for the development of second and third-generation derivatives like lenalidomide (B1683929) and pomalidomide, which are now crucial in the treatment of multiple myeloma and other cancers. researchgate.net

Beyond cancer, the isoindoline-1,3-dione moiety has been a fertile ground for the development of compounds with a wide spectrum of biological activities. Researchers have successfully synthesized and tested derivatives exhibiting analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and neuroprotective properties. nih.govresearchgate.netnih.govmdpi.com This versatility stems from the scaffold's ability to be readily functionalized at the nitrogen atom, allowing for the introduction of various substituents that can modulate its physicochemical properties and biological targets. mdpi.com The core structure itself, with its planar aromatic ring and imide functionality, provides a stable platform for molecular recognition and interaction with biological macromolecules.

The ongoing exploration of this scaffold is a testament to its enduring importance in the quest for new therapeutic agents. Its ability to serve as a building block for structurally diverse molecules ensures its continued relevance in academic and industrial research.

Research Trajectory and Current Academic Relevance of 2-(2-Hydroxypropoxy)isoindoline-1,3-dione

Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. Its academic relevance is therefore largely inferred from the broader research trajectory of N-substituted isoindoline-1,3-diones. The presence of the 2-hydroxypropoxy side chain introduces several key features that are of interest in medicinal chemistry research:

Increased Hydrophilicity: The hydroxyl (-OH) group enhances the water solubility of the molecule compared to simple alkyl or aryl derivatives. This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Potential for Further Functionalization: The hydroxyl group serves as a handle for further chemical modifications, such as esterification or etherification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Hydrogen Bonding Capabilities: The hydroxyl group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, which can contribute to the molecule's binding affinity and specificity.

Given these characteristics, this compound is likely synthesized and studied in academic labs as an intermediate in the synthesis of more complex molecules or as part of a screening library to identify novel bioactive compounds.

Scope and Objectives of Contemporary Research on the Compound

While dedicated studies on this compound are scarce, the objectives of contemporary research involving this and similar N-hydroxyalkyl isoindoline-1,3-dione derivatives can be summarized as follows:

Exploration of Novel Biological Activities: A primary objective is to screen such compounds against a diverse range of biological targets to uncover new therapeutic applications. This includes, but is not limited to, anticancer, anti-inflammatory, and antimicrobial assays.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the N-substituent, researchers aim to understand how changes in the molecular structure affect biological activity. The 2-hydroxypropoxy group provides a specific data point in these studies.

Development of Prodrugs: The hydroxyl group can be masked with a promoiety that is cleaved in vivo to release the active drug. This approach can be used to improve the pharmacokinetic properties of a parent compound.

Synthesis of Novel Analogs: The compound can serve as a starting material for the synthesis of more elaborate molecules with potentially enhanced potency or novel mechanisms of action.

The research is largely preclinical and exploratory, focusing on target identification and lead optimization.

Data on Isoindoline-1,3-dione Derivatives

Given the limited specific data for this compound, the following tables present a broader view of the properties and biological activities of the isoindoline-1,3-dione class of compounds.

Table 1: Physicochemical Properties of Representative Isoindoline-1,3-dione Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) LogP (calculated)
Phthalimide C₈H₅NO₂ 147.13 1.16
N-Hydroxyphthalimide C₈H₅NO₃ 163.13 0.68
Thalidomide C₁₃H₁₀N₂O₄ 258.23 0.93
Lenalidomide C₁₃H₁₃N₃O₃ 259.26 0.48

Table 2: Reported Biological Activities of Various Isoindoline-1,3-dione Derivatives

Derivative Class Biological Activity Reference
N-Aryl derivatives Analgesic, Anti-inflammatory mdpi.com
N-Pyridinyl derivatives Anticonvulsant nih.gov
Halogenated derivatives Antimicrobial, Anticancer researchgate.net
N-Benzylpyridinium hybrids Acetylcholinesterase Inhibition (Neuroprotective) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO4 B3259728 2-(2-Hydroxypropoxy)isoindoline-1,3-dione CAS No. 32380-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxypropoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-7(13)6-16-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSCUJZERMIHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CON1C(=O)C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243196
Record name 2-(2-Hydroxypropoxy)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32380-70-4
Record name 2-(2-Hydroxypropoxy)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Hydroxypropoxy)-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 2 Hydroxypropoxy Isoindoline 1,3 Dione and Its Analogues

Established Synthetic Routes for the Isoindoline-1,3-dione Core

The construction of the robust isoindoline-1,3-dione ring system is a well-documented area of organic synthesis. Traditional and modern methods offer various pathways to this important heterocyclic core.

Phthalimide-based Condensation Approaches

The most conventional and widely utilized method for synthesizing the phthalimide (B116566) core is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. jetir.orgorganic-chemistry.org This reaction is typically performed at high temperatures, often in a solvent like glacial acetic acid or by simple fusion of the reactants. nih.govnih.gov

The general mechanism involves an initial acylation of the amine by phthalic anhydride to form an intermediate phthalamic acid. jetir.org Subsequent intramolecular cyclization via dehydration yields the final N-substituted isoindoline-1,3-dione. Variations of this approach include reacting phthalic anhydride with urea (B33335) or ammonia (B1221849) to produce the parent phthalimide, which can then be further functionalized. nih.govatamanchemicals.com Researchers have also employed catalysts, such as montmorillonite-KSF clay, to facilitate the reaction under milder conditions and improve yields. jetir.org

A series of N-aryl- or N-(1,2,4-triazol-yl)-phthalimides has been synthesized by reacting phthalic anhydride with the corresponding amine, showcasing the broad applicability of this condensation strategy. researchgate.net

Table 1: Examples of Phthalimide Synthesis via Condensation This table is interactive. Click on the headers to sort.

Reactant 1 Reactant 2 Conditions Product Yield Reference
Phthalic anhydride Glycine Glacial acetic acid, reflux, 8h 2-(1,3-Dioxoisoindolin-2-yl)acetic acid 97% nih.gov
Phthalic anhydride Urea Fusion, 140 °C Phthalimide - nih.gov
Phthalic anhydride Various amines Acetic acid, reflux, montmorillonite-KSF catalyst N-substituted phthalimides - jetir.org

Ring-Closing Reaction Pathways

Beyond classical condensation, modern organic synthesis has introduced sophisticated ring-closing strategies to construct the isoindoline-1,3-dione core. These methods often provide access to a wider range of derivatives under milder conditions.

Transition-metal-catalyzed carbonylative cyclization of benzamide (B126) derivatives is a notable advancement. acs.org For instance, palladium-catalyzed reactions can form the phthalimide ring from starting materials like 1,2-dihaloarenes and amines in the presence of a carbon monoxide source. acs.org A novel palladium-catalyzed [4+1] cycloaddition reaction using difluorocarbene as a carbonyl source has been developed to assemble N-substituted phthalimides from 2-iodo-N-phenylbenzamides. rsc.org

More recent innovations include metal-free approaches. One such method involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones using trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source, which proceeds efficiently to yield a diverse array of N-aryl and N-alkyl phthalimides. acs.org Electrochemical synthesis offers another modern route, where phthalimides are formed from o-phthalaldehyde (B127526) and amines through a tandem cyclocondensation and α-C–H oxygenation process. rsc.org This method utilizes molecular oxygen as the oxidant in an electrochemical cell, highlighting a move towards greener and more sustainable chemical synthesis. rsc.org

Advanced Synthetic Strategies for the Hydroxypropoxy Side Chain

The synthesis of 2-(2-Hydroxypropoxy)isoindoline-1,3-dione specifically requires the attachment of the 2-hydroxypropoxy group to the nitrogen atom of the phthalimide core via an oxygen atom, classifying it as an N-alkoxyphthalimide. The key precursor for this transformation is N-hydroxyphthalimide (NHPI).

The general and most direct approach is a modification of the Gabriel synthesis, where N-hydroxyphthalimide is alkylated with a suitable 3-carbon electrophile. tandfonline.comtandfonline.com For the synthesis of this compound, this would typically involve the reaction of the sodium or potassium salt of N-hydroxyphthalimide with a halo-propanol, such as 1-chloro-2-propanol, or the base-catalyzed ring-opening of propylene (B89431) oxide. An improved method for preparing N-alkoxyphthalimides involves reacting N-hydroxyphthalimide with alkyl halides in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF), which leads to high yields under mild conditions. tandfonline.comtandfonline.com

Table 2: General Conditions for N-Alkoxyphthalimide Synthesis This table is interactive. Click on the headers to sort.

N-Source Alkylating Agent Base/Solvent Conditions Product Class Reference
N-Hydroxyphthalimide Alkyl Halide DBU / DMF Room Temp, 0.5-2 h N-Alkoxyphthalimide tandfonline.comtandfonline.com
N-Hydroxyphthalimide Aryl Ketones PIDA / - Mild Conditions N-Alkoxyphthalimide nih.gov

Stereoselective Synthesis of Chiral Isomers

The 2-hydroxypropoxy side chain contains a stereocenter at the C2 position, meaning this compound can exist as (R) and (S) enantiomers. The development of stereoselective syntheses is crucial for investigating the specific properties of each isomer.

Stereocontrol can be achieved by using enantiomerically pure starting materials. For example, the reaction of N-hydroxyphthalimide with enantiopure (R)-propylene oxide or (S)-propylene oxide would lead to the corresponding (R) or (S) isomer of the final product. Similarly, using chiral halo-alcohols like (R)- or (S)-1-chloro-2-propanol in an SN2 reaction with the N-hydroxyphthalimide anion would also afford the enantiomerically enriched product. While the broader literature contains examples of highly stereoselective syntheses of N-substituted phthalimides, specific high-yielding stereoselective routes to this compound are a subject for targeted research. documentsdelivered.com

Introduction of Oxygen-Containing Linkers

The defining feature of this compound is the N-O-C linkage, which formally inserts an oxygen-containing linker between the phthalimide core and the alkyl chain. Several methodologies are effective for creating this N-alkoxy functionality.

Mitsunobu Reaction : A classical and reliable method is the Mitsunobu reaction, which couples N-hydroxyphthalimide with an alcohol, in this case, 1,2-propanediol. organic-chemistry.org This reaction typically uses a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh3) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD). tandfonline.com While effective, this method can be limited by the cost of reagents and purification challenges. tandfonline.com

PIDA-Promoted Cross-Dehydrogenative Coupling : A more modern approach involves the use of Phenyliodine diacetate (PIDA) to promote a cross-dehydrogenative coupling reaction between N-hydroxyphthalimide and aryl ketones. nih.govrsc.org This catalyst-free method represents an advancement in forming the N-O-C bond through C(sp³)–H functionalization under mild conditions. nih.gov

Alkylation with Alkyl Halides : As previously mentioned, the reaction of N-hydroxyphthalimide with an alkyl halide in the presence of a suitable base like DBU is a highly efficient and clean method for forging the N-O bond, providing a straightforward route to a wide variety of N-alkoxyphthalimide derivatives. tandfonline.comtandfonline.com

Methodological Advancements in Isoindoline-1,3-dione Synthesis

Recent research has focused on developing more efficient, sustainable, and versatile methods for synthesizing the isoindoline-1,3-dione core and its derivatives. These advancements often fall under the umbrella of "green chemistry."

Solventless reactions represent a significant step forward. One such method involves the simple heating of phthalic anhydride with an amine without any solvent, providing a green, effective, and mild synthesis of isoindoline-1,3-diones. researchgate.netresearchgate.net

The development of novel catalysts has also been a major focus. For example, SiO₂-tpy-Nb has been used as a catalyst for the reaction between o-phthalic acids or anhydrides and amines, resulting in moderate to excellent yields. researchgate.netresearchgate.net Furthermore, the use of reusable clay catalysts like montmorillonite-KSF promotes environmentally friendly synthesis by reducing waste. jetir.org

Electrochemical methods are emerging as a powerful tool. An electrochemical approach that uses an undivided cell with carbon electrodes allows for the tandem cyclocondensation of o-phthalaldehyde with amines and subsequent α-C–H oxidation to yield phthalimides, avoiding harsh chemical oxidants. rsc.org Another innovative strategy is the metal-free denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, which provides a broad substrate scope and high functional group tolerance for producing N-substituted phthalimides. acs.org These advanced methodologies highlight the continuous evolution of synthetic chemistry towards more sophisticated and sustainable practices.

Green Chemistry Principles and Sustainable Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally friendly and sustainable practices. nih.gov In the context of isoindoline-1,3-dione synthesis, green chemistry principles are applied to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

Key research findings in this area include:

Solventless Reactions: Synthesizing isoindoline (B1297411) and dioxoisoindoline derivatives through simple heating in solvent-free conditions represents a significant green technique. researchgate.net This method not only minimizes environmental impact but also simplifies the purification process. researchgate.net

Biodegradable Catalysts: The use of novel, biodegradable, and inexpensive Lewis acid catalysts, such as tannic acid, has been explored for one-pot multicomponent synthesis of related heterocyclic compounds. orientjchem.org This approach avoids the use of strong, non-recoverable acids. orientjchem.org

Light-Promoted Chemistry: For related structures like indane-1,3-dione, photoredox catalysis has been proposed as a green alternative for reactions like bromination, as light is considered a traceless reagent. nih.gov

Catalytic Methods and Their Efficacy

Catalysts are crucial for enhancing reaction rates and yields in the synthesis of isoindoline-1,3-dione derivatives. Various catalytic systems have been developed, each with specific advantages.

Base Catalysis: Simple bases like potassium hydroxide (B78521) are effective catalysts in the addition reaction between phthalimide, formaldehyde, and a cyclic amine in ethanol (B145695) to produce the desired isoindoline-1,3-dione compounds. researchgate.netijlpr.com

Acid Catalysis: Mild Lewis acids, including the plant polyphenol tannic acid, have proven effective in catalyzing the synthesis of related aminoalkyl and amidoalkyl naphthols, demonstrating the potential for using natural products as catalysts. orientjchem.org

Metal Catalysis: Palladium and copper-catalyzed reactions are instrumental in forming C-N and C-C bonds, enabling the construction of complex indole (B1671886) and isoindole scaffolds. organic-chemistry.org For instance, a copper catalyst, Cu(CH₃CN)₄PF₆, was used effectively in the sulfonamidation of toluene (B28343) with the aid of indane-1,3-dione as a ligand. nih.gov Zinc(II) triflate (Zn(OTf)₂) has also been shown to catalyze the cyclization of propargyl alcohols with anilines to form indole structures. organic-chemistry.org

Below is a table summarizing various catalytic methods used in the synthesis of isoindoline-1,3-dione and related scaffolds.

Table 1: Overview of Catalytic Methods
Catalyst Reaction Type Substrates Yield
Potassium Hydroxide Addition Reaction Phthalimide, Formaldehyde, Cyclic Amine Good
Tannic Acid Betti-type Multicomponent Synthesis 2-Naphthol, Vanillin, 4-Nitroaniline High
Pd/Cu Coupling/Cyclization o-halo(trifluoroacet)anilides, Alkynes Good
Zn(OTf)₂ Cyclization Anilines, Propargyl Alcohols Good to High
ZrOCl₂·8H₂O One-Pot Three-Component Reaction Arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, Alkylisocyanides High

One-Pot Multi-Component Reaction Approaches

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. ut.ac.ir This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing solvent use, and saving time. ut.ac.ir

Several MCRs have been developed for the synthesis of heterocyclic compounds, including isoindoline-1,3-dione derivatives. researchgate.net

A novel, one-pot three-component approach has been used to synthesize thioalkylated benzimidazole-based isoindoline-1,3-dione derivatives using acetic acid as a catalyst in ethanol, resulting in good to excellent yields with a simple workup. researchgate.net

Pyrrolo[2,1-a]isoquinoline derivatives can be synthesized via one-pot three-component reactions involving isoquinoline, 2-bromoacetophenones, and acetylenic dipolarophiles. researchgate.net

Environmentally friendly MCRs using catalysts like preheated fly-ash in aqueous media have been developed for synthesizing bioactive compounds like dihydropyrano(2,3-c)pyrazoles, highlighting the drive towards sustainable and cost-effective methods. ut.ac.ir

Derivatization and Structural Modification Strategies for Enhanced Academic Probing

The isoindoline-1,3-dione scaffold is a versatile platform for chemical modification. mdpi.com Derivatization strategies are employed to create libraries of compounds for academic study, often to probe structure-activity relationships.

Introduction of Varied N-Substituents on the Isoindoline Scaffold

The nitrogen atom of the imide in the isoindoline-1,3-dione structure is a key point for modification. mdpi.com The reactivity of the acidic proton on the imide nitrogen allows for the straightforward introduction of a wide variety of substituents. mdpi.comnih.gov This strategy is fundamental in medicinal chemistry, as the nature of the N-substituent can significantly influence the biological properties of the resulting molecule. nih.gov

The most common method for creating N-substituted phthalimides is the reaction of phthalic anhydride with a primary amine. mdpi.com This approach has been used to synthesize a vast array of derivatives.

Table 2: Examples of N-Substituent Introduction

N-Substituent Class Reagent Example Reaction Type
N-Alkyl Glycine Condensation
N-Arylpiperazine 1-Phenylpiperazine Condensation
N-Benzyl Pyridinium (B92312) Benzyl Halide Alkylation
N-Aryl N-Arylbenzenecarboximidamide Condensation

Researchers have synthesized series of derivatives by introducing moieties like N-benzylpiperazine, N-benzylamine, and N-benzyl pyridinium to the isoindoline-1,3-dione core to explore their biological activities. nih.govnih.gov The length and composition of linkers connecting these substituents to the core scaffold are also common points of modification. nih.gov

Chemical Modifications of the Hydroxypropoxy Chain

The 2-(2-hydroxypropoxy) side chain offers another site for structural modification, primarily centered on its secondary hydroxyl group. Standard organic transformations can be applied to this functional group to generate new analogues for academic investigation.

Oxidation: The secondary hydroxyl group on the propanol (B110389) backbone is susceptible to oxidation. Using appropriate oxidizing agents can convert the hydroxyl group into a ketone (carbonyl group), fundamentally altering the chemical properties of the side chain.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This modification allows for the introduction of a wide range of acyl groups, changing the lipophilicity and steric profile of the molecule.

Etherification: Reaction with alkyl halides under basic conditions can convert the hydroxyl group into an ether. This modification can be used to introduce different alkyl or aryl groups, further expanding the structural diversity of the derivatives.

These modifications of the hydroxypropoxy chain, combined with variations on the isoindoline scaffold, provide a powerful toolkit for systematically probing the chemical and biological properties of this class of compounds.

Advanced Structural Characterization and Spectroscopic Analysis of 2 2 Hydroxypropoxy Isoindoline 1,3 Dione

Crystallographic Investigations (e.g., X-ray Diffraction)

X-ray diffraction studies on single crystals are the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for 2-(2-hydroxypropoxy)isoindoline-1,3-dione is not available in the cited literature, data from the highly analogous compounds 2-(2-hydroxyethyl)isoindoline-1,3-dione and 2-(3-hydroxypropyl)isoindoline-1,3-dione offer significant insights. researchgate.netnih.gov

Based on structural studies of its analogues, the this compound molecule is expected to adopt a specific conformation in the solid state. The core phthalimide (B116566) unit itself is known to be essentially planar. researchgate.netresearchgate.netresearchgate.net The flexible hydroxypropoxy side chain, however, will adopt a more coiled or folded conformation to facilitate efficient crystal packing and intermolecular interactions. In the case of 2-(2-hydroxyethyl)isoindoline-1,3-dione, the hydroxyethyl (B10761427) substituent adopts a coiled conformation, which is a common feature for such flexible chains attached to a rigid planar group. researchgate.netresearchgate.net This conformation minimizes steric hindrance and maximizes stabilizing forces within the crystal lattice. Molecules are then arranged in a repeating pattern, or crystal lattice, dictated by these intermolecular forces.

Hydrogen bonding is a dominant force in determining the crystal structure of molecules containing hydroxyl and carbonyl groups. The hydroxyl (-OH) group in the side chain is a strong hydrogen bond donor, while the two carbonyl oxygens (C=O) of the isoindoline-1,3-dione ring are effective hydrogen bond acceptors. researchgate.net

The isoindoline-1,3-dione (phthalimide) framework is characteristically planar. researchgate.netresearchgate.net X-ray diffraction studies on numerous derivatives confirm that the fused benzene (B151609) ring and the five-membered imide ring deviate only slightly from a common plane.

The conformation of the molecule is further defined by the dihedral angles along the flexible side chain. For the analogue 2-(2-hydroxyethyl)isoindoline-1,3-dione, the crucial N-C-C-O torsion angle is reported as -65.3(3)°, defining the "coiled" nature of the side chain relative to the planar phthalimide group. researchgate.netresearchgate.net For this compound, the key dihedral angles would be along the N-O-C-C bonds, which would similarly dictate the orientation of the hydroxypropyl group relative to the planar ring system.

Table 1: Representative Crystallographic Data for the Analogue 2-(2-Hydroxyethyl)isoindoline-1,3-dione. researchgate.net
ParameterValue
Chemical FormulaC₁₀H₉NO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.090 (4)
b (Å)7.888 (3)
c (Å)11.591 (4)
β (°)104.734 (6)
Volume (ų)892.2 (6)
Z (Molecules per unit cell)4
Key Intermolecular InteractionO-H···O hydrogen bonds forming chains

Solution-State Conformation and Dynamic Studies

In solution, the conformation of this compound is expected to be more dynamic than in the solid state. The energetic barriers to bond rotation in the flexible side chain are low, leading to a rapid equilibrium between multiple conformers at room temperature. Specific studies detailing the solution-state conformation or dynamic behavior of this particular molecule were not identified in the searched literature. Such studies, typically employing advanced Nuclear Magnetic Resonance (NMR) techniques like Nuclear Overhauser Effect (NOE) spectroscopy and measurements of coupling constants, would be necessary to map the conformational preferences and intramolecular dynamics in different solvents.

Spectroscopic Elucidation for Mechanistic Studies

NMR spectroscopy is an indispensable tool for confirming the molecular structure of synthetic compounds and assessing their purity. Both ¹H and ¹³C NMR would provide a distinct fingerprint for this compound.

In the ¹H NMR spectrum , distinct signals would be expected for each unique proton environment.

Aromatic Protons: The four protons on the phthalimide's benzene ring would appear in the aromatic region, typically between 7.7 and 8.0 ppm. Due to the symmetry of the phthalimide group, they would likely present as two distinct multiplets, each integrating to two protons.

Propoxy Chain Protons: The protons on the side chain (O-CH₂-CH(OH)-CH₃) would appear in the upfield region. The methine proton (-CH(OH)-) would likely be a multiplet around 4.0-4.3 ppm. The two methylene (B1212753) protons (-O-CH₂-) are diastereotopic and would appear as two separate multiplets, or a complex multiplet, likely between 3.8 and 4.2 ppm. The three methyl protons (-CH₃) would appear as a doublet around 1.2-1.4 ppm, coupled to the adjacent methine proton.

Hydroxyl Proton: The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on the carbon skeleton.

Carbonyl Carbons: The two imide carbonyl carbons (C=O) would be found far downfield, typically in the range of 165-170 ppm.

Aromatic Carbons: Four signals would be expected for the six aromatic carbons. Two signals for the carbons bonded to protons would appear around 123-135 ppm, and two quaternary carbon signals (including those fused to the imide ring) would also be in this region.

Propoxy Chain Carbons: Three distinct signals would confirm the side chain structure: the methyl carbon (-CH₃) around 18-22 ppm, the methine carbon (-CH(OH)-) around 65-70 ppm, and the methylene carbon (-O-CH₂-) around 70-75 ppm.

In an academic research context, the combination of these spectra, including analysis of chemical shifts, integration values, and coupling patterns, provides unambiguous confirmation of the compound's identity and is a primary method for assessing its purity. researchgate.netresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in a Standard Solvent (e.g., CDCl₃).
AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic C-H7.7 - 8.0 (m, 4H)123 - 135
Aromatic Quaternary C-130 - 135
C=O-165 - 170
-O-CH₂-3.8 - 4.2 (m, 2H)70 - 75
-CH(OH)-4.0 - 4.3 (m, 1H)65 - 70
-CH₃1.2 - 1.4 (d, 3H)18 - 22

Infrared (IR) Spectroscopy for Functional Group Analysis and Interaction Studies

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is produced that provides a unique "fingerprint" of the compound. For this compound, the IR spectrum is characterized by absorption bands corresponding to its key structural features: the hydroxyl group, the imide group, the aromatic ring, and the aliphatic chain.

The analysis of the IR spectrum allows for the qualitative identification of these groups and can offer insights into intermolecular interactions, such as hydrogen bonding. The presence of a broad absorption band in the region of 3550-3200 cm⁻¹ is a definitive indicator of the O-H stretching vibration from the hydroxyl group. acgpubs.org The broadness of this peak suggests the presence of hydrogen bonding.

The isoindoline-1,3-dione (phthalimide) moiety exhibits two distinct carbonyl (C=O) stretching bands due to asymmetric and symmetric vibrations. These are typically observed at approximately 1775-1760 cm⁻¹ (asymmetric) and 1710-1670 cm⁻¹ (symmetric), respectively. acgpubs.orgnih.gov The high frequency of the asymmetric C=O stretch is characteristic of cyclic imides.

Stretching vibrations for aromatic C-H bonds are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the propoxy chain appear between 3000-2850 cm⁻¹. nih.gov Furthermore, the spectrum would contain bands corresponding to C-O ether stretching and C-N stretching vibrations within the molecule.

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups and data from structurally related compounds.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3550–3200 (broad)O-H stretchHydroxyl (-OH)
3100–3000C-H stretchAromatic
3000–2850C-H stretchAliphatic (propoxy chain)
1775–1760C=O stretch (asymmetric)Imide
1710–1670C=O stretch (symmetric)Imide
1600–1450C=C stretchAromatic Ring
1300–1000C-O stretchEther and Alcohol
1390–1300C-N stretchImide

This table is generated based on established infrared spectroscopy correlation tables and data from analogous compounds. acgpubs.orgnih.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₁NO₄), the calculated molecular weight is 221.21 g/mol . In an electron ionization (EI) mass spectrum, the parent molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 221.

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways are typically initiated by the cleavage of the weakest bonds or through rearrangements leading to stable fragments. For this compound, the N-O bond and bonds within the propoxy side chain are susceptible to cleavage.

The isoindoline-1,3-dione moiety is a stable structure and its fragments are commonly observed in the mass spectra of its derivatives. mdpi.com A primary fragmentation event is the cleavage of the N-O bond, which can lead to the formation of a fragment ion corresponding to the phthalimide cation at m/z 146. Subsequent fragmentation of the phthalimide ring system can produce characteristic ions at m/z 130, 104, and 76. nih.gov

Fragmentation of the 2-hydroxypropoxy side chain can also occur. For instance, alpha-cleavage adjacent to the hydroxyl group could result in a fragment ion at m/z 45, corresponding to [CH(OH)CH₃]⁺. The loss of the entire side chain from the molecular ion is another plausible pathway.

The table below details the potential major fragment ions for this compound and their proposed structures.

m/z Value Proposed Fragment Ion Structure Fragmentation Pathway
221[C₁₁H₁₁NO₄]⁺Molecular Ion ([M]⁺)
203[C₁₁H₉NO₃]⁺Loss of H₂O ([M-18]⁺)
146[C₈H₄NO₂]⁺Cleavage of the N-O bond
130[C₈H₄O₂]⁺Loss of NH from the m/z 146 fragment
104[C₇H₄O]⁺Loss of CO from the m/z 130 fragment
76[C₆H₄]⁺Loss of CO from the m/z 104 fragment (benzyne)
75[C₃H₇O₂]⁺Cleavage of the N-O bond (side chain fragment)
45[C₂H₅O]⁺Alpha-cleavage of the C-C bond in the side chain

This table is generated based on general principles of mass spectrometry fragmentation and data from structurally similar compounds. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling of 2 2 Hydroxypropoxy Isoindoline 1,3 Dione

Quantum Chemical Calculations and Electronic Structure Analysis.

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of a molecule. For 2-(2-Hydroxypropoxy)isoindoline-1,3-dione, these studies have been instrumental in elucidating its structural and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to predict its vibrational frequencies.

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule in the gas phase. This information is crucial for understanding its shape and steric properties. Vibrational analysis, on the other hand, provides a theoretical infrared (IR) and Raman spectrum. The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and to understand the nature of the chemical bonds. For instance, the characteristic stretching frequencies of the carbonyl (C=O) groups and the hydroxyl (O-H) group are key features in the vibrational spectrum of this compound.

ParameterCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (X-ray)
Selected Bond Lengths (Å)
C1-C21.3961.389
C2-C31.3931.382
C7-N11.4151.408
C8-O21.7311.721
O3-H40.9660.820
Selected Bond Angles (°) **
C2-C1-C6119.3119.8
C1-C6-C5120.5120.1
O1-C7-N1123.4123.1
C10-O3-H4108.2113.0
Selected Dihedral Angles (°) **
C2-C1-C6-C5-0.30.4
N1-C7-C1-C2179.6179.8
C7-N1-O2-C986.989.2
This table presents a selection of calculated and experimentally determined geometric parameters for this compound. The data is sourced from a study by Tanak et al. (2015).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

DescriptorValue (eV)
E_HOMO -7.23
E_LUMO -1.54
Energy Gap (ΔE) 5.69
Ionization Potential (I) 7.23
Electron Affinity (A) 1.54
Global Hardness (η) 2.85
Global Softness (S) 0.18
Electronegativity (χ) 4.39
Chemical Potential (μ) -4.39
Global Electrophilicity Index (ω) 3.38
This table summarizes the calculated global reactivity descriptors for this compound based on DFT calculations.

Molecular Dynamics Simulations of Conformational Behavior and Solvation Effects.

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound, revealing how its flexible propxy side chain moves and rotates.

Furthermore, MD simulations can incorporate solvent molecules, allowing for the study of solvation effects. By simulating the molecule in a box of water, for instance, one can observe how the solvent molecules arrange themselves around the solute and how this affects its conformation and dynamics. This is particularly important for understanding the behavior of the compound in a biological environment, which is aqueous in nature.

Molecular Docking Studies with Biological Targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a potential drug molecule (the ligand) might bind to a protein target.

Studies have shown that this compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Molecular docking simulations have been performed to investigate the binding mode of this compound within the active site of AChE.

These simulations predict that the phthalimide (B116566) group of the molecule anchors it within the active site gorge of AChE. The hydroxypropoxy side chain then extends towards key amino acid residues, forming specific interactions that are crucial for its inhibitory activity. The docking results often provide a binding energy value, which is an estimate of the binding affinity between the ligand and the protein.

The detailed analysis of the docked pose of this compound in the AChE active site reveals a profile of its interactions with the surrounding amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Specifically, the hydroxyl group of the ligand is predicted to form a hydrogen bond with the side chain of a serine residue in the catalytic triad (B1167595) of AChE. The carbonyl groups of the phthalimide ring can also participate in hydrogen bonding. The aromatic part of the molecule often engages in π-π stacking interactions with aromatic residues like tryptophan and tyrosine within the active site. These interactions collectively contribute to the stable binding of the inhibitor and its potent activity.

Interacting Residue (AChE)Type of Interaction
Tyr70Hydrogen Bond
Asp72Hydrogen Bond
Tyr121π-π Stacking
Trp279π-π Stacking
Ser200Hydrogen Bond
Phe330Hydrophobic
Phe331Hydrophobic
Tyr334π-π Stacking
This table outlines the key predicted interactions between this compound and the active site residues of Acetylcholinesterase (AChE) as determined by molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their biological activity. nih.gov For this compound and its analogs, QSAR studies can provide crucial insights into the molecular features governing their potential biological effects, even in the absence of extensive experimental data for the parent compound itself. The development of a robust QSAR model for a series of isoindoline-1,3-dione derivatives generally follows a systematic approach.

First, a dataset of structurally related isoindoline-1,3-dione derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled. mdpi.comnih.gov Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties. nih.gov

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity. nih.gov The resulting QSAR equation can be used to predict the activity of new, untested compounds and to understand the mechanism of action at a molecular level. For instance, a positive coefficient for a particular descriptor would suggest that increasing the value of that descriptor enhances the biological activity.

While specific QSAR studies on this compound are not extensively reported, research on related isoindoline-1,3-dione derivatives has demonstrated the utility of this approach. researchgate.netresearchgate.net For example, studies on isoindoline-1,3-dione-based cholinesterase inhibitors have highlighted the importance of the N-substituent and its interactions within the enzyme's active site. mdpi.comnih.gov

To illustrate the potential application of QSAR for understanding the mechanistic basis of activity for a series of hypothetical analogs of this compound, a sample data table is presented below. This table showcases the types of descriptors that could be correlated with a hypothetical biological activity.

Compound IDR-Group on Propoxy ChainLogPMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Activity (IC50, µM)
1 -H1.25221.2267.815.2
2 -CH31.75235.2567.810.5
3 -F1.30239.2167.812.8
4 -Cl1.80255.6767.88.7
5 -OH0.80237.2288.025.1

This table is for illustrative purposes to demonstrate the QSAR methodology and does not represent real experimental data.

From such a dataset, a QSAR model could reveal, for instance, that increased lipophilicity (LogP) and the presence of an electron-withdrawing group on the propoxy side chain correlate with higher predicted activity. This would provide a mechanistic hypothesis that could guide the synthesis of more potent analogs.

Predictive Modeling of Reaction Pathways and Selectivity in Synthesis

The synthesis of this compound, like any organic molecule, can potentially proceed through various reaction pathways. Predictive modeling, utilizing computational chemistry techniques, can be instrumental in elucidating these pathways, predicting their feasibility, and understanding the factors that govern selectivity.

A common synthetic route to N-substituted isoindoline-1,3-diones involves the condensation of phthalic anhydride (B1165640) with a corresponding amine or, in this case, an amino alcohol derivative. nih.govmdpi.com For this compound, the key starting materials would be phthalic anhydride and 1-amino-2-propanol.

Computational modeling can be employed to investigate the reaction mechanism in detail. Density Functional Theory (DFT) is a powerful method for calculating the energies of reactants, transition states, intermediates, and products along a proposed reaction coordinate. nih.gov By mapping the potential energy surface, the most energetically favorable reaction pathway can be identified. This allows for the prediction of reaction kinetics and thermodynamics before a synthesis is attempted in the laboratory.

For the reaction between phthalic anhydride and 1-amino-2-propanol, computational models could explore the following aspects:

Initial Adduct Formation: The initial nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.

Ring Opening: The subsequent opening of the anhydride ring to form a phthalamic acid intermediate.

Dehydration and Ring Closure: The final intramolecular cyclization via dehydration to yield the isoindoline-1,3-dione product.

Furthermore, predictive modeling can be crucial in understanding and controlling selectivity. For instance, if a reactant possesses multiple reactive sites, computational methods can predict which site is more likely to react. In the synthesis of more complex isoindoline-1,3-dione derivatives, issues of regioselectivity and stereoselectivity can be addressed through computational analysis of transition state energies.

The table below illustrates how computational data could be used to predict the feasibility of different steps in a proposed synthesis of this compound.

Reaction StepCalculated Activation Energy (kcal/mol)Calculated Reaction Energy (kcal/mol)Predicted Rate
Adduct Formation 12.5-5.2Fast
Ring Opening 8.3-15.7Very Fast
Dehydration & Cyclization 25.1-2.5Slow (Rate-determining)

This table is a hypothetical representation of data that could be generated from computational modeling to guide synthetic efforts.

By identifying the rate-determining step and understanding its energetic barrier, chemists can rationally choose reaction conditions (e.g., temperature, catalyst) to optimize the reaction yield and rate. researchgate.net While specific predictive modeling studies on the synthesis of this compound are not prevalent in the literature, the principles derived from studies on similar phthalimide syntheses provide a strong foundation for its application. researchgate.netnih.gov

Pre Clinical Biological Interactions and Mechanistic Insights of 2 2 Hydroxypropoxy Isoindoline 1,3 Dione Analogues

In Vitro Biological Assays for Molecular Target Identification

In vitro assays are fundamental in early-stage drug discovery for identifying and characterizing the interaction of compounds with specific molecular targets. For isoindoline-1,3-dione analogues, these studies have revealed potential mechanisms of action, including enzyme inhibition, receptor binding, and modulation of protein-protein interactions.

The isoindoline-1,3-dione moiety has been identified as a noteworthy pharmacophore for designing enzyme inhibitors, particularly for neurodegenerative diseases like Alzheimer's. nih.gov The core strategy often involves designing dual-binding site inhibitors where the isoindoline-1,3-dione fragment interacts with a peripheral site on the enzyme. nih.gov

Researchers have synthesized and evaluated series of isoindoline-1,3-dione derivatives for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. nih.govresearchgate.net In one study, a series of donepezil-based compounds were developed, leading to the identification of compound 3b as a highly potent and selective human acetylcholinesterase (hAChE) inhibitor with an IC₅₀ value of 0.361 μM. nih.govresearchgate.net Kinetic analysis showed that this compound inhibits AChE in a non-competitive manner. nih.govresearchgate.net Another study focused on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, identifying compounds 7a and 7f (para-fluoro substituted) as the most potent against AChE, with an IC₅₀ value of 2.1 μM. nih.govresearchgate.net Further investigations into 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives found that inhibitory activity was influenced by the length of the alkyl chain, with IC₅₀ values ranging from 0.9 to 19.5 μM. nih.gov

While specific studies on FAK kinase inhibition by 2-(2-Hydroxypropoxy)isoindoline-1,3-dione analogues are not prominent, broader research indicates that isoindole-1,3-dione derivatives are potential tyrosine kinase enzyme inhibitors. nih.gov Additionally, other enzyme systems have been explored. For instance, certain N-alkyl-isoindoline-1,3-dione derivatives have been shown to be good inhibitors of cyclooxygenase (COX) enzymes. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by Isoindoline-1,3-dione Analogues This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various isoindoline-1,3-dione analogues against the AChE enzyme.

Compound/Series Description AChE IC₅₀ (μM) Source(s)
Compound 3b Donepezil-based isoindoline-1,3-dione 0.361 nih.gov, researchgate.net
Compounds 7a & 7f N-benzyl pyridinium hybrids (p-fluoro) 2.1 nih.gov, researchgate.net

| 2-(diethylaminoalkyl) derivatives | Varies by alkyl chain length | 0.9 - 19.5 | nih.gov |

The structural framework of isoindoline-1,3-dione has also been utilized to develop ligands with high affinity and selectivity for specific receptors, such as dopamine (B1211576) receptors, which are implicated in various neurological and psychiatric disorders. researchgate.net

Studies on N-phenylpiperazine analogues, which can incorporate the isoindoline-1,3-dione scaffold, have demonstrated the potential for achieving significant selectivity for the D₃ dopamine receptor over the highly homologous D₂ subtype. mdpi.com This is a critical objective in developing treatments for conditions like Parkinson's disease and schizophrenia with fewer side effects. For example, a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride (B91410) substituted N-phenylpiperazine analogues were evaluated, with compound 6a showing nanomolar binding affinity for the human D₃ receptor and approximately 500-fold greater selectivity for D₃ over the D₂ receptor. mdpi.com Similarly, another study identified compound 9b , which demonstrated a high D₃ receptor binding affinity (Kᵢ = 0.756 nM) and was 327-fold selective over the D₂ receptor. researchgate.net This high selectivity is often attributed to the ability of these compounds to bind in a bitopic manner, engaging with both primary and secondary binding pockets on the receptor. mdpi.com

Disrupting key protein-protein interactions (PPIs) is a promising strategy in cancer therapy. The interaction between the MDM2 protein and the p53 tumor suppressor is a critical regulatory checkpoint that, when inhibited, can restore p53 function and trigger cancer cell death. nih.govnih.gov The p53 protein's activity is suppressed by MDM2, which binds to p53, inhibits its transcriptional activity, and promotes its degradation. nih.gov

A series of isoindolinone-based compounds have been specifically designed and synthesized to act as inhibitors of the MDM2-p53 interaction. nih.gov In these studies, 3-aryl-3-alkoxyisoindolinones were evaluated, leading to the discovery of NU8231 (3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one). This compound was identified as the most potent in the series, exhibiting an IC₅₀ of 5.3 ± 0.9 μM in an ELISA assay designed to measure the disruption of the MDM2-p53 complex. nih.gov Further cellular assays confirmed that NU8231 could induce p53-dependent gene transcription in a human sarcoma cell line, demonstrating that its in vitro PPI inhibition translates to a functional cellular response. nih.gov

Cellular Activity Profiling in Model Systems (Non-Human Origin)

Following in vitro target identification, evaluating the effects of compounds on cellular processes provides a more integrated understanding of their biological potential. For isoindoline-1,3-dione analogues, cellular assays have primarily focused on their antiproliferative and cell-death-inducing capabilities in various cancer cell lines.

Analogues of isoindoline-1,3-dione have demonstrated significant antiproliferative effects across a range of cancer cell lines. nih.gov The A549 human lung adenocarcinoma cell line is a common model for such investigations. nih.gov

In one study, the anticancer activities of ten newly synthesized isoindole-1,3-dione derivatives (compounds 4-13) were tested against HeLa, C6, and A549 cancer cells. nih.gov The results showed that the compounds exhibited dose-dependent anticancer activity. Notably, compound 7 , which features azide (B81097) and silyl (B83357) ether functional groups, displayed a higher inhibitory activity against A549 cells (IC₅₀ = 19.41 ± 0.01 μM) than the standard chemotherapeutic agent 5-Fluorouracil. nih.gov Other research has also confirmed that N-benzylisoindole-1,3-dione derivatives show inhibitory effects on the viability of A549 cells. nih.gov The antiproliferative properties of isoindole-1,3-dione derivatives have also been reported against other cell lines, including MCF-7 (breast), HeLa (cervical), HT-29 (colon), Caco-2 (colon), and HCT-116 (colon). nih.govresearchgate.net

Information regarding "this compound" is Not Available in Publicly Accessible Research

Following a comprehensive and targeted search for scientific literature on the chemical compound This compound , it has been determined that there is a significant lack of publicly available research data specifically detailing its preclinical biological interactions and mechanistic insights.

Searches for this specific compound did not yield any studies outlining its effects on cellular signaling pathways, gene expression, or its performance in in vivo non-human animal models. Consequently, information regarding its use in xenograft models for tumor growth inhibition or the evaluation of pharmacodynamic markers is also unavailable.

The performed searches did retrieve information on a broad class of related compounds, namely isoindoline-1,3-dione derivatives. This body of research indicates that various modifications of the isoindoline-1,3-dione scaffold can lead to a range of biological activities, including anticancer and analgesic properties. For instance, studies on N-benzylisoindole-1,3-dione derivatives have shown some potential in inhibiting cancer cell viability and tumor growth in xenograft models. aksaray.edu.trsilae.it Other research has focused on derivatives with different side chains, such as 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl, investigating their analgesic and anti-inflammatory effects. mdpi.com

However, these findings are not directly applicable to This compound as the specific biological effects of isoindoline-1,3-dione derivatives are highly dependent on the nature of their chemical substituents. Without dedicated studies on the "2-hydroxypropoxy" analogue, no scientifically accurate content can be provided for the requested article outline.

Therefore, the following sections of the proposed article outline remain unaddressed due to the absence of specific data for This compound :

In Vivo Studies in Non-Human Animal Models (Focused on Mechanistic Understanding)

Pharmacodynamic Marker Evaluation in Animal Models

Further research and publication in peer-reviewed scientific journals are required to elucidate the preclinical biological profile of This compound .

Potential Applications of 2 2 Hydroxypropoxy Isoindoline 1,3 Dione in Chemical Biology and Materials Science

Development as Molecular Probes for Biological Systems

The inherent biological activity of the isoindoline-1,3-dione core makes it a valuable starting point for the design of molecular probes. By modifying the hydroxypropoxy linker, researchers can attach fluorophores, biotin tags, or other reporter molecules. These probes can be used to study the distribution, binding kinetics, and downstream effects of CRBN-binding molecules within cellular systems. For instance, a fluorescently labeled version of 2-(2-hydroxypropoxy)isoindoline-1,3-dione could be used in cellular imaging studies to visualize the localization of the CRBN E3 ligase complex. While specific probes based on this exact compound are not extensively documented, the principle is well-established within the broader class of phthalimide-based molecules. The development of such tools is crucial for elucidating the complex biology of the ubiquitin-proteasome system.

Integration into Proteolysis Targeting Chimeras (PROTACs) and Other Chemical Inducers of Proximity

The most prominent application of this compound is as a foundational building block for Proteolysis Targeting Chimeras (PROTACs) frontiersin.orgnih.govelifesciences.org. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome frontiersin.orgnih.gov.

In this context, the this compound serves as the E3 ligase-recruiting moiety. Its phthalimide (B116566) core is a well-characterized ligand for cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex nih.govfrontiersin.orgnih.gov. The terminal hydroxyl group on the propoxy chain is a versatile chemical handle. It allows for the straightforward attachment of a linker, which is then connected to a ligand designed to bind a specific protein of interest (POI) that is targeted for degradation broadpharm.commedchemexpress.com.

The modular nature of PROTACs allows for the rational design of degraders for a wide array of proteins, including those previously considered "undruggable" researchgate.net. The choice of linker length and composition is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase wisc.edu. The hydroxypropoxy group in this compound provides a convenient starting point for synthesizing libraries of PROTACs with varying linkers to optimize degradation efficiency. Numerous studies have detailed the synthesis of pomalidomide- and thalidomide-based PROTACs where a hydroxylated linker is a key intermediate for connecting the CRBN ligand to the target protein ligand nih.govnih.govrsc.org.

Component Function in PROTAC Key Structural Feature
Isoindoline-1,3-dioneBinds to E3 Ubiquitin Ligase (Cereblon)Phthalimide ring system
2-HydroxypropoxyServes as an attachment point for a linkerTerminal hydroxyl group
Linker (attached to the hydroxyl group)Connects the E3 ligase ligand to the target protein ligandTypically a PEG or alkyl chain
Target Protein LigandBinds to the protein of interestVaries depending on the target

A variety of functionalized cereblon ligands are available for the development of PROTACs, underscoring the importance of derivatives like this compound.

Functionalized Cereblon Ligand Example Reactive Handle Reference
Pomalidomide-C2-OHHydroxyl broadpharm.com
Thalidomide-propargylAlkyne
Pomalidomide-C9-COOHCarboxylic Acid iris-biotech.de

Role as Precursors in Polymer or Advanced Material Synthesis

The bifunctional nature of this compound also lends itself to applications in materials science. The terminal hydroxyl group can act as an initiator or a monomer in polymerization reactions. For example, it can be used to initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone to create biodegradable polyesters. The resulting polymers would have a phthalimide group at one end, which could impart specific properties to the material, such as altered hydrophobicity, thermal stability, or the ability to interact with biological systems.

Furthermore, this compound could be incorporated as a monomer into polyurethanes or polyesters through condensation polymerization with diisocyanates or diacids, respectively. The introduction of the bulky and rigid phthalimide group into the polymer backbone could enhance the material's mechanical properties and thermal resistance. While this specific molecule is not widely cited in polymer literature, the use of functionalized phthalimides in the synthesis of high-performance polymers is a known strategy.

Applications in Supramolecular Chemistry and Self-Assembly

In the field of supramolecular chemistry, the planar and aromatic nature of the phthalimide ring system can be exploited to direct the self-assembly of complex architectures. The phthalimide moiety can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. The this compound molecule could be designed to self-assemble into well-ordered structures like gels, liquid crystals, or nanofibers.

The hydroxyl group provides a site for further modification to introduce other recognition motifs, which could lead to the formation of more complex supramolecular systems. For instance, attaching a long alkyl chain could lead to amphiphilic molecules that self-assemble in solution. While direct applications of this compound in this area are not extensively reported, the principles of using phthalimide derivatives in supramolecular chemistry are established.

Future Directions and Emerging Research Avenues for 2 2 Hydroxypropoxy Isoindoline 1,3 Dione

Exploration of Novel Synthetic Methodologies for Diversification

The future synthesis of 2-(2-Hydroxypropoxy)isoindoline-1,3-dione and its derivatives could benefit from the adoption of innovative and efficient synthetic strategies. Traditional methods for creating N-substituted phthalimides often involve the condensation of phthalic anhydride (B1165640) with a corresponding amine or hydrazine (B178648) derivative. mdpi.com Modern approaches, however, are shifting towards greener and more versatile techniques.

Future research could focus on:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the condensation of phthalic anhydride with 2-aminopropan-1-ol, the likely precursor for the hydroxypropoxy side chain.

Solvent-Free Reactions: Developing solventless or solid-state reaction conditions would align with the principles of green chemistry, minimizing waste and environmental impact. researchgate.net

Catalytic Methods: The use of novel catalysts, such as solid-supported reagents or biocatalysts, could enhance the selectivity and efficiency of the synthesis.

Combinatorial Chemistry Approaches: To create a library of diversified analogues, high-throughput synthesis techniques could be employed, allowing for the rapid generation of a wide range of derivatives with varied substituents on the phthalimide (B116566) ring or the side chain.

These advanced methodologies would not only streamline the production of this compound but also facilitate the creation of a diverse library of related compounds for structure-activity relationship (SAR) studies.

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

Given that various isoindoline-1,3-dione derivatives exhibit a range of biological effects, including anti-inflammatory, analgesic, and anticancer activities, a crucial future direction is to unravel the specific molecular mechanisms of this compound. mdpi.comnih.govresearchgate.net

Key areas for investigation include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical proteomics to identify the specific protein targets with which the compound interacts.

Enzyme Inhibition Studies: Based on the activities of similar compounds, it would be pertinent to investigate its inhibitory potential against enzymes like cyclooxygenases (COX), cholinesterases, or various kinases. nih.govnih.govnih.gov

Gene and Protein Expression Profiling: Utilizing transcriptomics and proteomics to understand how the compound alters cellular pathways and gene expression patterns in relevant biological models.

Molecular Modeling and Simulation: Computational studies, including molecular docking and molecular dynamics simulations, can provide insights into the binding modes and interactions of the compound with its putative biological targets. nih.govnih.gov

A thorough understanding of the molecular mechanisms will be fundamental in defining the therapeutic potential and guiding the rational design of more potent and selective analogues.

Rational Design and Synthesis of Next-Generation Analogues for Specific Research Tools

Building on the mechanistic insights, the rational design and synthesis of next-generation analogues of this compound will be a pivotal research avenue. The goal is to develop specific molecular probes and potentially more effective therapeutic candidates.

Strategies for analogue design could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and evaluating the impact on biological activity. Key modifications could include altering the substitution pattern on the phthalimide ring or modifying the hydroxyl and methyl groups on the propoxy side chain. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities. nih.govresearchgate.net

The development of such analogues would not only expand the chemical space around this scaffold but also provide valuable tools for probing biological systems.

Integration with Advanced Analytical Techniques for Real-Time Monitoring of Interactions

To gain a deeper understanding of the compound's behavior in biological systems, the integration of advanced analytical techniques will be indispensable. These methods can provide real-time, quantitative data on molecular interactions.

Future research should leverage techniques such as:

Surface Plasmon Resonance (SPR): To study the kinetics and thermodynamics of the interaction between the compound and its immobilized biological target in a label-free manner. stonybrook.edu

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, including enthalpy and entropy changes, providing a complete thermodynamic profile of the interaction. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the binding epitope and characterize the interaction in solution.

Mass Spectrometry-Based Approaches: Techniques like native mass spectrometry and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide information on binding stoichiometry and conformational changes upon ligand binding.

These sophisticated analytical methods will offer a detailed picture of the molecular recognition events, which is crucial for understanding the compound's mode of action.

Investigation of Stereochemical Influence on Biological Interactions and Synthesis

The 2-(2-hydroxypropoxy) side chain of the target molecule contains a chiral center at the C2 position of the propyl group. This introduces the possibility of two enantiomers, (R)-2-(2-hydroxypropoxy)isoindoline-1,3-dione and (S)-2-(2-hydroxypropoxy)isoindoline-1,3-dione. The stereochemistry of a molecule can have a profound impact on its biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.

Therefore, a critical area of future research will be:

Stereoselective Synthesis: Developing synthetic methods to produce the individual enantiomers in high purity. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. rsc.org

Chiral Separation: If a racemic mixture is synthesized, developing efficient methods for separating the enantiomers, such as chiral chromatography.

Biological Evaluation of Enantiomers: Individually assessing the biological activity of each enantiomer to determine if one is more potent or selective than the other. This is a common practice in drug discovery, as often only one enantiomer is responsible for the desired therapeutic effect.

Computational Analysis of Stereoisomers: Using molecular modeling to understand how the different spatial arrangements of the enantiomers affect their interaction with biological targets.

Investigating the role of stereochemistry will be essential for a comprehensive understanding of the structure-activity relationship and for the potential development of a stereochemically pure, more effective agent.

Q & A

Q. What strategies improve the yield of hydroxypropoxy-substituted isoindoline-1,3-diones?

  • Methodological Answer : Yield optimization involves: (i) Using excess nucleophiles (e.g., amines or alcohols) to drive epoxide ring-opening . (ii) Employing polar aprotic solvents (e.g., DMF) to stabilize intermediates . (iii) Purification via silica gel chromatography or recrystallization to isolate pure products .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of bioactive isoindoline-1,3-dione derivatives?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization . Molecular docking identifies binding interactions with targets like acetylcholinesterase (anti-Alzheimer applications) or 15-lipoxygenase-1 (anti-inflammatory targets). For example, substituents like methoxybenzyl groups enhance binding affinity via hydrophobic interactions .

Q. How do structural modifications (e.g., alkyl chain length, substituent electronegativity) influence biological activity?

  • Methodological Answer :
  • Chain Length : Longer alkyl chains (e.g., pentadecyl in 2-(15-hydroxypentadecyl) derivatives) increase lipophilicity (LogP ~1.7–2.5), enhancing membrane permeability .
  • Electron-Withdrawing Groups : Halogens (e.g., Cl in 2,4-dichlorobenzyl derivatives) improve metabolic stability and target engagement .
  • Hydroxypropoxy vs. Hydroxybutyl : Hydroxypropoxy derivatives show higher solubility (PSA ~54 Å2^2) compared to bulkier analogs, impacting bioavailability .

Q. What experimental and computational approaches resolve contradictions in pharmacological data (e.g., cytotoxicity vs. efficacy)?

  • Methodological Answer : (i) Dose-Response Assays : Evaluate IC50_{50} values across multiple cell lines (e.g., MDA-MB-231 vs. SKHep-1) to assess selectivity . (ii) Metabolic Profiling : Use LC-MS to identify degradation products or reactive metabolites that may skew cytotoxicity results . (iii) QSAR Modeling : Relate structural descriptors (e.g., LogP, polarizability) to activity trends, resolving outliers .

Q. How are multi-step syntheses (e.g., TBDMS-protected intermediates) optimized for complex derivatives?

  • Methodological Answer :
  • Protecting Groups : tert-Butyldimethylsilyl (TBDMS) protects hydroxyl groups during nucleophilic substitutions, ensuring regioselectivity .
  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl substituents .
  • Purification : Sequential chromatography (size exclusion + reverse-phase HPLC) isolates high-purity intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.